![molecular formula C13H11NO3 B3389895 5-Cyclopropyl-3-phenylisoxazole-4-carboxylic acid CAS No. 943130-42-5](/img/structure/B3389895.png)
5-Cyclopropyl-3-phenylisoxazole-4-carboxylic acid
Overview
Description
5-Cyclopropyl-3-phenylisoxazole-4-carboxylic acid is a compound that belongs to the isoxazole class . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Molecular Structure Analysis
The molecular formula of this compound is C13H11NO3 . The molecular weight is 229.23134 .Chemical Reactions Analysis
The chemical reactions involving isoxazoles are significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity . For example, 3-phenyl-5-chloroisoxazole was reacted with n-butyllithium and carbon dioxide, yielding 3-phenyl-5-chloroisoxazole-4-carboxylic acid .Scientific Research Applications
Synthesis of Pharmacologically Active Compounds
Researchers have developed synthetic strategies targeting isoxazoles due to their significance as precursors for bio-pharmacologically active compounds. These strategies involve reacting aryl nitrile oxides with various enolates, followed by aromatization to yield pharmacologically active isoxazoles. Such methodologies have proven versatile and selective, producing high yields of targeted compounds (Vitale & Scilimati, 2013). Additionally, the synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives has been explored for their potential as xanthine oxidase inhibitors, showcasing their relevance in designing new non-purine xanthine oxidase inhibitors (Wang et al., 2010).
Herbicidal Activity
A series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, derived from 5-cyclopropylisoxazole-4-carboxylic acid, was designed and synthesized. Laboratory bioassays indicated significant herbicidal activity against various weeds, with some compounds showing better efficacy than existing herbicides. This research underlines the potential of multitarget drug design strategies in agrochemical research (Sun et al., 2020).
Future Directions
In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies . Given the significance of isoxazoles, it is highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery program .
Mechanism of Action
Target of Action
The primary target of 5-Cyclopropyl-3-phenylisoxazole-4-carboxylic acid is 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an important enzyme involved in the biosynthesis of carotenoids .
Mode of Action
This compound acts as an inhibitor of HPPD . By inhibiting HPPD, it indirectly prevents the biosynthesis of carotenoids
Biochemical Pathways
The inhibition of HPPD disrupts the carotenoid biosynthesis pathway . Carotenoids are crucial for the protection of chlorophyll from photooxidative destruction. Therefore, the inhibition of carotenoid biosynthesis can lead to bleaching symptoms in plants .
Result of Action
The inhibition of HPPD by this compound leads to bleaching symptoms in plants . This is due to the disruption of carotenoid biosynthesis, which protects chlorophyll from photooxidative destruction . Some compounds similar to this compound have shown strong inhibitory effects on the root and stem growth of both monocotyledon and dicotyledon weeds .
properties
IUPAC Name |
5-cyclopropyl-3-phenyl-1,2-oxazole-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13(16)10-11(8-4-2-1-3-5-8)14-17-12(10)9-6-7-9/h1-5,9H,6-7H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTSCQOWGJBLDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=CC=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
943130-42-5 | |
Record name | 5-cyclopropyl-3-phenyl-1,2-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.